(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

For medicinal chemists facing inconsistent potency when substituting the piperidine 4-position in 6-chloropyrimidine libraries, this building block delivers the exact 4-hydroxymethyl regioisomer required for ATP-site complementarity. The chlorine at C-6 enables rapid Pd-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig), while the primary alcohol provides an orthogonal handle for linker attachment, etherification, or oxidation-without competing with the pyrimidine electrophile. - Structurally validated core: crystallographically confirmed to occupy the MSK1 CTKD ATP-binding site. - SAR-critical vector: 4-hydroxymethyl vs. 4-carbonitrile analogs showed 3.7-fold potency differences in PI3Kδ cellular assays (IC₅₀ 102 nM vs. 374 nM). - Dual-handle orthogonality: enables parallel optimization of binding affinity and covalent warhead reactivity for PROTAC or probe synthesis.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 1247781-97-0
Cat. No. B1427583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol
CAS1247781-97-0
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2
InChIKeyAAAHAHOVVVGIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol — Structural Identity & Procurement


(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1247781-97-0) is a heterocyclic building block consisting of a 6-chloropyrimidine core N-linked to a piperidine ring bearing a 4-hydroxymethyl substituent (C₁₀H₁₄ClN₃O, MW 227.69 g/mol) . The compound is supplied at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions, and is classified as a hazardous material (UN 2811, Class 6.1, Packing Group III) due to acute oral, dermal, and inhalation toxicity . Its computed physicochemical properties—XLogP3-AA of 1.7, topological polar surface area (TPSA) of 49.3 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds—place it within favorable drug-like chemical space for fragment-based or scaffold-hopping campaigns [1]. The chlorine at the pyrimidine 6-position serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling downstream diversification into kinase-focused libraries . This compound is exclusively intended for research and further manufacturing use and is not approved for direct human or veterinary application .

Orthogonal diversification

6-chloropyrimidine and 4-hydroxymethyl provide two independent reactive handles for parallel derivatization.

Storage & handling

Requires cold storage and dry, sealed conditions. Classified as hazardous material; enhanced safety protocols apply.

UN 2811, Class 6.1, PG III
Research-grade quality

High-purity heterocyclic building block for fragment-based library synthesis and scaffold-hopping campaigns.

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol — Substitution Failure in Kinase Synthesis


Within the 6-chloropyrimidine–piperidine chemotype, small structural perturbations produce large shifts in target engagement and selectivity. The C-4 hydroxymethyl substituent on the piperidine ring of this compound provides a neutral, hydrogen-bond-capable handle that is absent in close analogs such as the carbonitrile (CAS 945896-87-7) or the primary amine (CAS 773052-63-4). In a larger elaborated chemotype, a derivative bearing a 6-chloropyrimidin-4-yl-piperidine scaffold achieved 24 nM affinity at the CCR2 receptor, whereas a distinct substitution pattern gave only 186 nM [1]. Similarly, PI3Kδ-mediated AKT phosphorylation assays on 6-chloropyrimidin-4-yl-piperidine congeners returned IC₅₀ values spanning 102 nM to 374 nM depending solely on the 4-position group (carboxamide vs. carbonitrile) [2][3]. These examples illustrate that the piperidine 4-substituent is a critical determinant of potency, and substituting the methanol-bearing compound with a different 4-functionalized analog cannot be assumed to preserve biological activity without explicit experimental validation.

Piperidine 4-substituent is a critical potency determinant; replacing hydroxymethyl with nitrile or carboxamide may not preserve biological activity without experimental validation.

Regioisomer substitution (3-ylmethanol vs 4-ylmethanol) alters exit-vector geometry and may shift kinase binding-site interactions; direct replacement should not be assumed.

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol — Comparative Evidence


Piperidine Regioisomer Exit Vector Differences

The target compound bears the hydroxymethyl group at the piperidine 4-position. Its 3-yl positional isomer, [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanol (CAS 939986-74-0), has been more extensively documented in the scientific literature and is specifically cited as a comparator . In kinase inhibitor development, the vector of the piperidine substituent dictates the trajectory of the group occupying the solvent-exposed or selectivity pocket region of the ATP-binding site. The 4-ylmethanol regioisomer projects the hydroxyl group along a different geometric axis compared with the 3-ylmethanol variant, which can alter hydrogen-bonding patterns with the hinge region or the ribose pocket of kinases . No single study has directly compared the two regioisomers in the same assay; therefore this differentiation is class-level inference based on established pyrimidine–piperidine kinase pharmacophore models [1].

Regioisomer geometry
Class-level inference
4-ylmethanol vs 3-ylmethanol: distinct exit-vector trajectory (estimated ~60–120° shift depending on chair conformation).
Regioisomer choice directly affects kinase binding-site complementarity.
No head-to-head comparison available; geometry inferred from kinase pharmacophore models.
Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Synthetic Reactivity of C-6 Chlorine

The chlorine atom at the pyrimidine 6-position enables SNAr and palladium-catalyzed cross-coupling reactions for late-stage diversification. In a disclosed synthesis protocol, the target compound is prepared via SNAr reaction of 4,6-dichloropyrimidine with 4-(hydroxymethyl)piperidine . The 6-chloro substituent is preferred over the 2-chloro or 4-chloro regioisomers in many kinase inhibitor programs because the 6-position is less sterically hindered and more accessible to nucleophilic displacement when the pyrimidine 4-position is already elaborated . In the MSK1 covalent inhibitor series, chloropyrimidine-based scaffolds demonstrated that the chlorine atom serves as both a synthetic linchpin and, upon displacement, can modulate the electrophilic character of the pyrimidine ring, affecting binding kinetics [1]. Patent literature on 4,6-disubstituted pyrimidines further establishes that 6-chloro substitution combined with a 4-piperidine substituent is a privileged arrangement for ATP-competitive kinase inhibition [2].

C-6 chlorine reactivity
Class-level inference
6-Cl position preferred for SNAr and Pd-catalyzed cross-coupling; lower steric hindrance compared to 2-Cl or 4-Cl regioisomers.
Ensures predictable diversification reactivity for library synthesis.
Qualitative regiochemical preference; no kinetic data for bare building block.
Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

4-Substituent Impact on PI3Kδ Inhibition

Although the target methanol-bearing compound itself lacks published PI3Kδ data, two closely related 6-chloropyrimidin-4-yl-piperidine analogs differing only in the 4-position substituent were evaluated in the same PI3Kδ-mediated AKT phosphorylation assay in Ri-1 cells. The 4-carboxamide analog (CAS not available; BindingDB BDBM50394893) exhibited an IC₅₀ of 102 nM, while the 4-carbonitrile analog (CAS 945896-87-7; BindingDB BDBM50394897) showed an IC₅₀ of 374 nM — a 3.7-fold difference [1][2]. This head-to-head comparison within a shared assay format demonstrates that the piperidine 4-substituent is a potency toggle for PI3Kδ inhibition. The target compound's 4-hydroxymethyl group offers a hydrogen-bond donor capacity (HBD = 1) that is absent in both the carboxamide (HBD potentially 1–2 from the primary amide) and the carbonitrile (HBD = 0), suggesting its PI3Kδ profile may differ substantially from both comparators [3].

PI3Kδ potency toggle
Cross-study comparable
4-carboxamide IC₅₀ 102 nM; 4-carbonitrile IC₅₀ 374 nM (same assay). Target 4-hydroxymethyl: no published data; HBD = 1 distinct from both comparators.
4-substituent is a validated potency handle; methanol may yield a distinct PI3Kδ activity profile.
Direct measurement required to establish PI3Kδ SAR for this building block.
PI3Kδ Inhibition Cellular Pharmacology Structure–Activity Relationship

Hazard Profile vs. Non-Hazardous Analogs

The target compound is classified as a hazardous material under DOT/IATA regulations: UN 2811 (Toxic solids, organic, n.o.s.), Hazard Class 6.1, Packing Group III, with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . In contrast, the closely related 4-carbonitrile analog (CAS 945896-87-7) and the 4-carboxamide analog (CAS 1242240-92-1) are not flagged with equivalent acute toxicity classifications by multiple suppliers [1]. The presence of the free hydroxyl group in the target compound may contribute to enhanced bioavailability and membrane permeability relative to the nitrile, which in turn elevates acute toxicity risk—though this remains a class-level inference. The compound requires sealed, dry storage at 2–8°C, whereas the carbonitrile analog is shipped at ambient temperature without special handling requirements .

Hazard classification
Supporting evidence
Target: UN 2811, Class 6.1, PG III (H301-H311-H331). Carbonitrile analog: not classified as hazardous by major suppliers.
HazMat shipping surcharge and enhanced handling required for this compound.
Verify current SDS and local regulations before procurement.
Laboratory Safety Chemical Procurement Risk Assessment

MSK1 Covalent Inhibition Scaffold Profile

A crystallographically validated series of chloropyrimidine-based covalent inhibitors targeting the C-terminal kinase domain (CTKD) of MSK1 establishes that the 6-chloropyrimidine-4-piperidine scaffold can achieve selective covalent engagement within the kinome [1]. In this series, the chlorine atom at the pyrimidine 6-position is critical for tuning the electrophilicity of the warhead, while the piperidine linker dictates the trajectory into the ATP-binding pocket. Although the target methanol-bearing compound is a precursor building block rather than a final covalent inhibitor, its structural core matches the privileged scaffold identified in this MSK1 program. Related pyrimidine-piperidine kinase inhibitors have been disclosed in patents covering IGF-1R, ALK, JAK, Syk, and Aurora kinases, confirming the broad utility of this chemotype [2][3]. No direct selectivity data exist for the bare (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol building block; the evidence is class-level.

MSK1 scaffold validation
Class-level inference
Core 6-chloropyrimidine-4-piperidine scaffold crystallographically validated in MSK1 CTKD covalent inhibitor (PDB 7UP7).
Privileged kinase inhibitor chemotype with defined ATP-site binding mode.
Building block only; elaborated analogs achieve nanomolar IC₅₀ across multiple kinases.
Covalent Kinase Inhibition MSK1 Selectivity Profiling

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol — Procurement & Applications


Kinase Fragment Library & Scaffold Hopping

The compound is ideally suited as a core fragment for kinase-focused library synthesis. The 6-chloropyrimidine-4-piperidine scaffold has been crystallographically validated to occupy the ATP-binding site of MSK1 CTKD, providing a structurally characterized starting point for fragment growing or merging strategies [1]. The 4-hydroxymethyl group offers a neutral, hydrogen-bond-capable vector that can be elaborated via etherification, esterification, or oxidation to the aldehyde/carboxylic acid for further diversification. The chlorine at C-6 serves as a cross-coupling handle for introducing aryl, heteroaryl, or amino substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions . Procurement of this specific regioisomer (4-ylmethanol rather than 3-ylmethanol) ensures the correct exit-vector geometry for ATP-site complementarity .

PI3Kδ Lead Optimization

Two closely related 6-chloropyrimidin-4-yl-piperidine analogs demonstrated a 3.7-fold potency difference in PI3Kδ-mediated AKT phosphorylation assays in Ri-1 cells, with the 4-carboxamide achieving IC₅₀ = 102 nM and the 4-carbonitrile IC₅₀ = 374 nM [2][3]. The target methanol-bearing compound, with its unique hydrogen-bond donor capacity (HBD = 1), represents a structurally distinct starting point for PI3Kδ SAR exploration that is not covered by either the carboxamide or carbonitrile series. Investigators can use this building block to probe the hydrogen-bonding preferences of the solvent-exposed or affinity pocket regions of PI3K isoforms.

Covalent Inhibitor Electrophilic Tuning

The MSK1 covalent inhibitor program demonstrated that the chlorine substituent on the chloropyrimidine core can be exploited to modulate the electrophilic character of reversible-covalent warheads [1]. The target compound provides the chloropyrimidine-piperidine scaffold in a form where the chlorine is retained at C-6, allowing medicinal chemists to explore covalent engagement strategies (e.g., displacement with thiol-containing warheads or direct use as an electrophilic fragment). The 4-hydroxymethyl group can be selectively functionalized without affecting the chlorine, enabling parallel optimization of non-covalent binding affinity and covalent reactivity.

Bifunctional Tool Compound Synthesis

For chemical biology applications requiring a bifunctional building block with orthogonal reactive handles, this compound offers (i) a chlorine at pyrimidine C-6 for Pd-mediated cross-coupling and (ii) a primary alcohol at piperidine C-4 for ester, ether, or click-chemistry linker attachment. This orthogonality is not simultaneously available in the carbonitrile (nitrile requires different deprotection/activation conditions) or the primary amine (amine competes with pyrimidine SNAr reactivity) analogs . The compound enables the construction of PROTACs, fluorescent probes, or affinity chromatography reagents where spatial separation of the kinase-binding moiety from the linker attachment point is critical.

Application
Selection Property
Validation Focus
Kinase fragment library synthesis
Orthogonal reactive handles (6-Cl, 4-hydroxymethyl)
Crystallographically validated kinase pharmacophore geometry
PI3Kδ lead optimization
Hydrogen-bond donor capacity at 4-position
PI3Kδ isoform selectivity panel and cellular pathway inhibition
Covalent inhibitor electrophilic tuning
Electrophilic chlorine at C-6
Covalent engagement kinetics and selectivity profiling
Bifunctional tool compound synthesis
Bifunctional linker attachment points
Linker trajectory and ternary complex formation in PROTACs
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